An In-depth Technical Guide to the Chemical Properties of 5-bromo-1,3-dimethyl-1H-indazole
An In-depth Technical Guide to the Chemical Properties of 5-bromo-1,3-dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-bromo-1,3-dimethyl-1H-indazole. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related analogues to provide a broader understanding of its expected behavior and characteristics. All quantitative data is summarized in structured tables, and a plausible experimental protocol for its synthesis is detailed.
Core Chemical Properties
5-bromo-1,3-dimethyl-1H-indazole is a halogenated and methylated derivative of indazole, a bicyclic heterocyclic aromatic organic compound. The presence of the bromine atom and methyl groups significantly influences its physicochemical properties, reactivity, and potential biological activity.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-bromo-1,3-dimethyl-1H-indazole. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.
| Property | Value | Source |
| CAS Number | 552331-30-3 | [1] |
| Molecular Formula | C₉H₉BrN₂ | [1] |
| Molecular Weight | 225.09 g/mol | [1] |
| Predicted Boiling Point | 310.9 ± 22.0 °C at 760 mmHg | [2] |
| Predicted Flash Point | 141.8 ± 22.3 °C | [2] |
| Predicted Refractive Index | 1.644 | [2] |
| Storage Temperature | 2-8°C | [1] |
| Appearance | Solid (form not specified) |
Spectral Data
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¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, as well as singlets for the two methyl groups at the N1 and C3 positions. The chemical shifts of the aromatic protons will be influenced by the bromine substituent.
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¹³C NMR: The spectrum should display nine distinct carbon signals, including those for the two methyl groups and the seven carbons of the indazole core. The carbon atom attached to the bromine will show a characteristic chemical shift.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom.
Experimental Protocols
While a specific, published synthesis protocol for 5-bromo-1,3-dimethyl-1H-indazole was not found, a plausible synthetic route can be devised based on established indazole chemistry. The following proposed method involves the N-methylation of 5-bromo-3-methyl-1H-indazole.
Proposed Synthesis of 5-bromo-1,3-dimethyl-1H-indazole
Reaction: N-methylation of 5-bromo-3-methyl-1H-indazole.
Materials:
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5-bromo-3-methyl-1H-indazole
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Methyl iodide (or dimethyl sulfate)
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A suitable base (e.g., sodium hydride, potassium carbonate)
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Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))
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Reagents for workup and purification (e.g., water, brine, ethyl acetate, hexane, silica gel)
Methodology:
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-3-methyl-1H-indazole and the anhydrous solvent.
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Deprotonation: Cool the solution in an ice bath and slowly add the base. Stir the mixture at this temperature for a specified time to allow for the deprotonation of the indazole nitrogen.
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Methylation: Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
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Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 5-bromo-1,3-dimethyl-1H-indazole.
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Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed workflow for the synthesis of 5-bromo-1,3-dimethyl-1H-indazole.
Caption: Proposed synthesis workflow for 5-bromo-1,3-dimethyl-1H-indazole.
Disclaimer: This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.
